REACTION_CXSMILES
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F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH2:11][OH:12].C(N(C(C)C)CC)(C)C.[CH3:22][N:23]1[CH2:29][CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1>C(#N)C>[CH3:22][N:23]1[CH2:29][CH2:28][CH2:27][N:26]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[CH2:11][OH:12])[CH2:25][CH2:24]1
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Name
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|
Quantity
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4.5 g
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Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)[N+](=O)[O-])CO
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Name
|
|
Quantity
|
6.89 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
4.25 mL
|
Type
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reactant
|
Smiles
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CN1CCNCCC1
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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ADDITION
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Details
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The residue was treated with saturated aqueous NaHCO3
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (twice)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The title compound was crystallized from the organic layers
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CCC1)C1=C(C=C(C=C1)[N+](=O)[O-])CO
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |